molecular formula C7H11N3O B1467738 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 1803587-69-0

3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No. B1467738
M. Wt: 153.18 g/mol
InChI Key: HYIOOBSVQLUCSH-UHFFFAOYSA-N
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Description

3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one is a compound that contains a triazole ring, which is a heterocycle with three nitrogen atoms and two carbon atoms . It is an intermediate in synthesizing Paclobutrazol .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one, has been a topic of interest due to the broad biological activities exhibited by these compounds . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in a review .

Scientific Research Applications

Molecular, Spectroscopic, and Electronic Behavior

The study by Evecen et al. (2018) focuses on the synthesis and characterization of a related compound, investigating its structure, vibrational frequencies, and nonlinear optical properties through quantum chemical calculations. This research highlights the importance of such compounds in understanding molecular behavior and potential applications in material science (Evecen, Tanak, Ünver, Celik, & Semiz, 2018).

Structural and Catalytic Applications

Saleem et al. (2013) explored half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands, analyzing their structural aspects and catalytic applications in oxidation and transfer hydrogenation. This demonstrates the compound's relevance in catalysis and organometallic chemistry (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).

Purification and Separation Technologies

Liao et al. (2017) described the use of a metal-organic framework (MOF) incorporating a related triazole compound for the efficient purification of 1,3-butadiene from C4 hydrocarbons. This research showcases the application of such compounds in developing advanced materials for gas separation and purification processes (Liao, Huang, Zhang, Zhang, & Chen, 2017).

Computational and Theoretical Studies

Shundalau et al. (2019) conducted vibrational and UV/Vis studies on adamantane-containing triazole thiones, providing insights into their structural and electronic properties through DFT and ab initio methods. This indicates the compound's utility in theoretical and computational chemistry for predicting molecular properties (Shundalau, Mindarava, Matsukovich, Gaponenko, El-Emam, & Alkahtani, 2019).

Future Directions

The future directions for research on 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one could include further exploration of its synthesis methods, investigation of its molecular structure, and evaluation of its biological activities. Given the broad biological activities exhibited by triazole compounds, there is potential for the development of new drugs based on this structure .

properties

IUPAC Name

3-methyl-3-(1,2,4-triazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-6(11)7(2,3)10-5-8-4-9-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIOOBSVQLUCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240846
Record name 2-Butanone, 3-methyl-3-(1H-1,2,4-triazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one

CAS RN

1803587-69-0
Record name 2-Butanone, 3-methyl-3-(1H-1,2,4-triazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803587-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 3-methyl-3-(1H-1,2,4-triazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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